molecular formula C10H11Cl2N5O B2745451 1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 75438-54-9

1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No. B2745451
CAS RN: 75438-54-9
M. Wt: 288.13
InChI Key: UPSZQCBUTUCGAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-amino-pyrimidine with potassium hydroxide in methanol. The reaction proceeds at ambient temperature for 30 hours, followed by the addition of water and stirring for an additional hour .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine core with two chlorine atoms, an acetyl group, and an imidazole ring attached. The detailed structure can be visualized using the chemical diagram .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by El-Kalyoubi, Agili, and Youssif (2015) explored the synthesis of several fused imidazolopyrimidines with potential antimicrobial activity. These compounds were created through a process involving nitrosation, reduction, and condensation with different aromatic aldehydes, leading to the formation of Schiff’s bases and their subsequent dehydrocyclization. The synthesized compounds were screened for antimicrobial activity, demonstrating their potential use in fighting microbial infections (El-Kalyoubi, Agili, & Youssif, 2015).

Antiviral Activity

Attaby, Elghandour, Ali, and Ibrahem (2006) reported on the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, which were evaluated for their antiviral activity against HSV1 and HAV-MBB. This study highlights the potential application of these compounds in developing new antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Synthesis and Biological Evaluation

Sawant, Patil, and Baravkar (2011) synthesized 2,4,5-trisubstituted-1H-imidazoles with antibacterial and antifungal properties. Starting from various aromatic acetic acids, they prepared a series of compounds and evaluated their microbial activity, indicating their potential as antimicrobial agents (Sawant, Patil, & Baravkar, 2011).

Chemical Characterisation and Heterocycle Formation

Mabkhot, Al-Majid, and Alamary (2011) discussed the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives. Their work involves the treatment of specific ethanones with dimethylformamide dimethyl acetal, leading to the formation of heterocycles like bis-pyrimidine, bis-pyrazole, and others, showcasing the versatility of these compounds in creating pharmacologically relevant heterocycles (Mabkhot, Al-Majid, & Alamary, 2011).

Environmental and Analytical Applications

You, Song, Fu, Sun, Xia, Li, and Suo (2010) developed a dual-sensitive probe based on 1-imidazole-2-(5-benzoacridine)-ethanone for the detection of free amines in environmental water. This work demonstrates an innovative application in environmental analysis, highlighting the compound's utility in sensitive and specific detection methods (You et al., 2010).

properties

IUPAC Name

1-[2-[(4,6-dichloro-2-methylpyrimidin-5-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N5O/c1-5-14-8(11)7(9(12)15-5)16-10-13-3-4-17(10)6(2)18/h3-4H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSZQCBUTUCGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone

CAS RN

75438-54-9
Record name 1-acetyl-N-(4,6-dichloro-2-methyl-5-pyrimidinyl)-4,5-dihydro-1H-imidazol-2-amine
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